molecular formula C18H17F3N2O2 B7551841 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

カタログ番号 B7551841
分子量: 350.3 g/mol
InChIキー: GHIGQKRZNUXXLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TPA023, is a selective agonist of the GABAA receptor subtype containing α2, α3, and α5 subunits. It has been studied for its potential use in treating anxiety, depression, and other neurological disorders.

作用機序

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide selectively binds to the GABAA receptor subtype containing α2, α3, and α5 subunits, which are predominantly expressed in the hippocampus and other brain regions involved in anxiety and depression. Activation of these receptors by 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide leads to an increase in inhibitory neurotransmission, resulting in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In human clinical trials, 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has been well-tolerated and has shown promising results in treating anxiety and depression.

実験室実験の利点と制限

One advantage of using 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for the GABAA receptor subtype containing α2, α3, and α5 subunits. This allows for more specific targeting of these receptors, which are involved in anxiety and depression. However, one limitation of using 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide in lab experiments is its potential for off-target effects, as it may also bind to other GABAA receptor subtypes.

将来の方向性

There are several future directions for research on 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is its potential use in treating other neurological disorders, such as epilepsy and schizophrenia. Another area of interest is the development of more selective agonists for the GABAA receptor subtype containing α2, α3, and α5 subunits, which may have fewer off-target effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide and its potential for clinical use.

合成法

The synthesis of 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-(trifluoromethyl)aniline with 2-(2-bromoacetyl)phenol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with N-(4-aminophenyl)acetamide in the presence of potassium carbonate.

科学的研究の応用

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential use in treating anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied in human clinical trials. 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been studied for its potential use in treating other neurological disorders, such as epilepsy and schizophrenia.

特性

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-7-15(8-6-14)22-17(24)12-23-9-10-25-16-4-2-1-3-13(16)11-23/h1-8H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGQKRZNUXXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。